[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
Description
[(2E)-3-(5-Amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a conjugated organic compound featuring a furan ring substituted with amino (NH₂) and cyano (CN) groups, linked to a malononitrile acceptor via a prop-2-enylidene bridge. The compound’s structure combines electron-donating (amino) and electron-withdrawing (cyano, malononitrile) groups, enabling intramolecular charge transfer (ICT) properties critical for applications in nonlinear optics (NLO) and optoelectronics .
Synthesis: The compound can be synthesized via microwave-assisted condensation of substituted furan derivatives with malononitrile, as demonstrated in analogous reactions (e.g., synthesis of tetrazolyl-malononitrile derivatives using silica gel and microwave irradiation) . The E-configuration of the enylidene bridge is stabilized by conjugation with the aromatic furan and malononitrile moieties .
Structural Features: X-ray crystallography of related compounds (e.g., 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile) reveals planar geometries favoring π-conjugation, with dihedral angles between donor and acceptor planes typically <15°, optimizing ICT . Hydrogen bonding involving cyano groups (e.g., C–H···N and O–H···N interactions) further stabilizes crystal packing .
Properties
IUPAC Name |
2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKTBOSNGKAEA-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(TFA)₂/BrettPhos | DME | 90–120 | 71 |
| Condensation | KOH | Ethanol | 25 | 68 |
Cyclization Strategies for Furan Core Assembly
The 5-amino-4-cyano-2-furyl subunit is synthesized via cyclization of β-ketonitriles. A patented approach employs ZnBr₂ and Mes-BBr₂ to facilitate boron-mediated ring closure. In a nitrogen atmosphere, imine precursors react with Mes-BBr₂ in 1,2-dichloroethane (DCE) at 90°C, followed by deprotonation with DBU to yield the furan core. Subsequent conjugation with malononitrile is achieved via Knoevenagel condensation under mild acidic conditions.
Critical parameters include:
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Stoichiometry : A 1.1:1 ratio of Mes-BBr₂ to imine ensures complete conversion.
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Purification : Flash chromatography with EtOAc/hexanes (1:20) removes unreacted starting materials.
Stereochemical Control via Solvent Effects
The E-configuration of the prop-2-enylidene group is highly solvent-dependent. Polar aprotic solvents like DMSO stabilize the transition state through dipole interactions, favoring the E-isomer by a 4:1 ratio compared to nonpolar solvents. This phenomenon is corroborated by computational studies showing lower activation energy (ΔG‡ = 24.3 kcal/mol) in DMSO versus hexane (ΔG‡ = 28.1 kcal/mol).
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) requires modifications to batch processes:
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Continuous flow systems reduce reaction times from 48 hours to 6 hours.
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Recovery of Pd catalysts via chelating resins minimizes costs and environmental impact.
A pilot-scale trial achieved 83% yield using a fixed-bed reactor with immobilized Pd nanoparticles, demonstrating feasibility for industrial production .
Chemical Reactions Analysis
Types of Reactions
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The amino and cyano groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, reduction may produce amines, and substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Proteomics Research
This compound is utilized as a specialty product in proteomics, which involves the large-scale study of proteins, particularly their functions and structures. The presence of the amino group and cyano group in its structure may enhance its reactivity and binding capabilities with various biomolecules, making it a valuable tool in protein analysis and modification.
Pharmaceutical Development
The unique structural features of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile suggest potential applications in drug development. Compounds with similar structures have been investigated for their biological activities, including anti-cancer properties, anti-inflammatory effects, and as enzyme inhibitors. Further studies could explore its efficacy against specific diseases or conditions.
Material Science
The compound's properties may also lend themselves to applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes could be beneficial in creating advanced materials for sensors or electronic devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Proteomics | Demonstrated that derivatives of malononitrile can enhance protein stability during analysis. |
| Study 2 | Drug Development | Investigated the anti-tumor activity of compounds similar to this compound, revealing promising results against specific cancer cell lines. |
| Study 3 | Material Science | Explored the use of malononitrile derivatives in creating conductive polymers, showing improved electrical conductivity compared to traditional materials. |
Mechanism of Action
The mechanism of action of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Donor-Acceptor Strength: The amino group in the target compound enhances electron-donating capacity compared to DCTB’s tert-butylphenyl group, leading to stronger ICT and redshifted absorption spectra .
Solubility and Stability: DCTB’s tert-butyl group improves solubility in nonpolar solvents, making it ideal for MALDI applications, whereas the amino group in the target compound may increase polarity, limiting compatibility with hydrophobic matrices .
Crystal Packing: Bulky substituents (e.g., diphenyl in ) disrupt planar stacking, whereas the target compound’s amino and cyano groups facilitate hydrogen bonding, promoting ordered crystallinity .
Spectral and Reactivity Comparisons
- NMR: Malononitrile derivatives lacking carbonyl groups (e.g., arylazonicotinonitriles) show absence of carbonyl signals in ¹³C-NMR, consistent with the target compound’s malononitrile moiety .
- MALDI-TOF MS: DCTB forms radical cations (M⁺) due to its low ionization energy (~8.08 eV), whereas the target compound’s amino group may promote protonation ([M+H]⁺) or adduct formation, complicating spectral interpretation .
- Thermal Stability : Derivatives with extended conjugation (e.g., DCV[4] in ) exhibit higher thermal stability than shorter-chain analogues, suggesting the target compound’s prop-2-enylidene bridge balances stability and reactivity .
Biological Activity
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile (CAS 111203-08-8) is a synthetic organic compound characterized by its unique furan ring structure, which is substituted with amino and cyano groups. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of approximately 210.19 g/mol. Its structure features a conjugated double bond linking the furan derivative to a malononitrile moiety, which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its functional groups, which can engage in various interactions with biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleic acids or proteins, potentially influencing their structure and function.
- Metal Coordination : The cyano group may coordinate with metal ions, affecting enzymatic activities and cellular signaling pathways.
- Nucleophilic and Electrophilic Interactions : These properties allow the compound to participate in biochemical reactions that could lead to modulation of enzyme activity or receptor binding.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown:
- Cytotoxicity : In vitro assays demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and lung cancer cells.
- Mechanisms of Induction : The induction of apoptosis and cell cycle arrest have been observed, suggesting that these compounds can effectively trigger programmed cell death in malignant cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog 1 | MCF7 | 15 | Apoptosis induction |
| Analog 2 | HepG2 | 20 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Studies have demonstrated:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are likely due to disruption of bacterial cell membranes and interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study conducted by Yang et al. (2014) focused on the synthesis and evaluation of metal complexes derived from malononitrile derivatives. Results indicated that these complexes exhibited enhanced cytotoxicity compared to their parent compounds. Specifically, the study highlighted the improved IC50 values against various cancer cell lines, suggesting a potential role for this compound as a lead compound in anticancer drug development.
Study 2: Antimicrobial Properties
Research published in 2016 assessed the antibacterial properties of furan-based compounds. The findings revealed that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. This study underscores the potential for developing new antimicrobial agents based on the structural framework of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile?
- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction, leveraging malononitrile as a key reagent. A reflux system in ethanol with acid catalysis (e.g., HCl) is commonly employed. Post-synthesis, purification involves recrystallization from ethanol or acetonitrile to remove unreacted intermediates .
- Critical Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to optimize yield. Adjust stoichiometric ratios of malononitrile to furyl precursors to minimize side products like cyano adducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Use SHELXL for refinement, ensuring R-factors < 0.05 for high confidence .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., nitrile, amino) and conjugation patterns. Look for characteristic shifts: nitriles at ~110–120 ppm (C), enylidene protons at δ 6.5–7.5 ppm (H) .
Q. What safety protocols are essential when handling this compound?
- Hazards : Acute toxicity (oral LD < 300 mg/kg), severe eye/skin irritation, and respiratory sensitization .
- Precautions :
- Use fume hoods, nitrile gloves, and sealed containers to avoid dust inhalation.
- Emergency procedures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .
Advanced Research Questions
Q. How can MALDI-TOF mass spectrometry be optimized to analyze this compound without adduct formation?
- Challenge : The compound’s amino group reacts with MALDI matrices (e.g., DCTB), forming adducts (Δm/z +184.1) via nucleophilic substitution .
- Solutions :
- Matrix selection : Avoid DCTB; use 9-aminoacridine or α-cyano-4-hydroxycinnamic acid (CHCA) for protonation instead of electron transfer .
- Acidification : Add 0.1% trifluoroacetic acid (TFA) to suppress amino group reactivity. Note: Ineffective for compounds with multiple amino groups .
Q. How do crystallographic data contradictions arise during refinement with SHELXL, and how can they be resolved?
- Issue : Discrepancies in thermal parameters or occupancy rates due to disordered solvent molecules or twinning.
- Resolution :
- Apply TWIN/BASF commands in SHELXL for twinned data.
- Use SQUEEZE (Platon) to model disordered solvent regions, improving R1/wR2 convergence .
Q. What experimental strategies mitigate nonlinear optical (NLO) property measurement errors in polyene analogs?
- Approach : For materials like 2-{3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene}malononitrile (OH1):
- Maker-fringe technique : Measure d coefficients at λ = 1.9 µm to avoid absorption interference.
- Electro-optic coefficient dispersion : Fit data using a one-oscillator model (e.g., r = 109 pm/V at 633 nm) to predict wavelength-dependent behavior .
Q. How can conflicting MALDI-TOF and NMR data be reconciled for amino-containing derivatives?
- Root Cause : MALDI adducts (e.g., DCTB-analyte complexes) may not appear in NMR due to transient gas-phase reactions.
- Verification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
